molecular formula C18H16N4O5S B4192644 ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate

ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B4192644
M. Wt: 400.4 g/mol
InChI Key: IJJHAONOXFWGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. It is a thioester derivative of benzoic acid, which has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules in bacterial and cancer cells. It has also been suggested that the compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell damage. The compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate in lab experiments is its high potency and selectivity towards bacterial and cancer cells. This makes it a valuable tool for studying the mechanisms of action of various enzymes and pathways involved in these diseases. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research on ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate. One of the directions is to explore its potential as a therapeutic agent for bacterial infections and cancer treatment. Further studies are needed to identify the specific targets and pathways involved in the antibacterial and anticancer activities of the compound. Another direction is to investigate the potential of this compound in combination with other drugs or therapies for enhanced efficacy and reduced toxicity. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is essential for its widespread use in scientific research.
In conclusion, ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate is a promising chemical compound with potential pharmaceutical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.

Scientific Research Applications

Ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties in various in vitro and in vivo studies. The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown significant antibacterial activity. It has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.

properties

IUPAC Name

ethyl 2-[[2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-2-27-17(24)12-5-3-4-6-13(12)19-16(23)10-28-18-20-14-8-7-11(22(25)26)9-15(14)21-18/h3-9H,2,10H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJHAONOXFWGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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